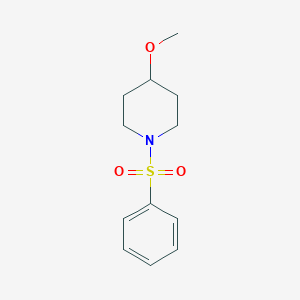

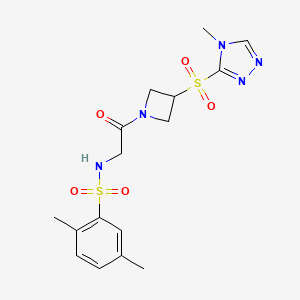

![molecular formula C19H21Cl2N5O3 B2502127 7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione CAS No. 851940-25-5](/img/structure/B2502127.png)

7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is a synthetic molecule that appears to be designed for interaction with serotonin (5-HT) receptors. It is part of a broader class of compounds that have been studied for their potential anxiolytic activity and affinity for various 5-HT receptor subtypes.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, a series of 7-arylpiperazinylalkyl-8-morpholin-4-yl-purine-2,6-dione derivatives were designed and synthesized, with variations in the arylpiperazine moiety and the linker length affecting their affinity for 5-HT receptors . Although the exact synthesis of 7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione is not detailed, similar synthetic routes may involve multi-step processes including the formation of the purine core, attachment of the morpholine and arylpiperazine fragments, and subsequent modifications to optimize receptor binding.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed using X-ray diffraction methods. These compounds, including those with a purine-2,6-dione core and morpholine ring, adopt various conformations in the crystal state. The morpholine ring is noted to be a potential donor and acceptor of hydrogen bonds, which may enhance binding to non-specific sites of 5-HT receptors. The orientation of rings in the arylpiperazine fragment is also considered important for ligand-receptor recognition .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the formation of charge-assisted hydrogen bonds and π-π interactions between purine cores in the crystal state. Intramolecular weak C–H···O hydrogen bonds may influence the mutual orientation of rings, which is crucial for selective receptor binding .

Physical and Chemical Properties Analysis

While the physical and chemical properties of 7-[(2,4-Dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione are not explicitly provided, related compounds exhibit properties that are significant for their interaction with 5-HT receptors. The presence of substituents like o-OCH3 and m-Cl, as well as the length of the linker, can modify the affinity for the receptors, suggesting that these structural elements are key determinants of the molecule's physical and chemical behavior .

Applications De Recherche Scientifique

Cardiovascular Activity

- Electrocardiographic and Antiarrhythmic Activity : Research indicates that certain derivatives of the compound display significant prophylactic antiarrhythmic activity. For instance, compounds with a similar structure to the target compound have shown strong activity in experimentally induced arrhythmia (Chłoń-Rzepa et al., 2004).

Antiasthmatic Activity

- Vasodilatory and Antiasthmatic Properties : Xanthene derivatives, related to the target compound, are known for their vasodilatory activity, which is relevant in the context of antiasthmatic agents. A study on the synthesis and biological activity of such compounds has demonstrated significant pulmonary vasodilator activity, pointing towards potential antiasthmatic applications (Bhatia et al., 2016).

Mécanisme D'action

Safety and Hazards

Propriétés

IUPAC Name |

7-[(2,4-dichlorophenyl)methyl]-1,3-dimethyl-8-(morpholin-4-ylmethyl)purine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21Cl2N5O3/c1-23-17-16(18(27)24(2)19(23)28)26(10-12-3-4-13(20)9-14(12)21)15(22-17)11-25-5-7-29-8-6-25/h3-4,9H,5-8,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNQJVOZYORZMII-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCOCC3)CC4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21Cl2N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-(2,4-dichlorobenzyl)-1,3-dimethyl-8-(morpholin-4-ylmethyl)-3,7-dihydro-1H-purine-2,6-dione | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2502049.png)

![6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502050.png)

![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2502051.png)

![4-[(4-Methoxyphenyl)sulfanyl]butanoic acid](/img/structure/B2502054.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-methyl-N-(pyridin-3-ylmethyl)-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2502059.png)

![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)

![3-bromo-N-(2-{[6-(4-fluorophenyl)pyridazin-3-yl]oxy}ethyl)benzamide](/img/structure/B2502061.png)

![N-(2-chlorobenzyl)-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)acetamide](/img/structure/B2502064.png)

![4-(3-methylpiperidin-1-yl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide](/img/structure/B2502066.png)